Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate
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Overview
Description
Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a complex organic compound that features a benzoate core substituted with an amino group and a tetrahydro-2H-pyran-4-yl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) for reduction reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoate core can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the benzoate core can produce benzyl alcohol derivatives .
Scientific Research Applications
Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrahydro-2H-pyran-4-yl methoxy group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-methoxybenzoate: Lacks the tetrahydro-2H-pyran-4-yl group, making it less soluble and stable.
Methyl 3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate:
Methyl 3-amino-2-((tetrahydro-2H-pyran-2-yl)methoxy)benzoate: The position of the tetrahydro-2H-pyran group is different, which can affect its chemical properties and interactions.
Uniqueness
Methyl 3-amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-amino-2-(oxan-4-ylmethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-14(16)11-3-2-4-12(15)13(11)19-9-10-5-7-18-8-6-10/h2-4,10H,5-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEOSPOXRAUWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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